molecular formula C15H11ClN2O B14648166 2-(5-Chlorofuran-2-YL)-2,3-dihydro-1H-perimidine CAS No. 43213-65-6

2-(5-Chlorofuran-2-YL)-2,3-dihydro-1H-perimidine

Cat. No.: B14648166
CAS No.: 43213-65-6
M. Wt: 270.71 g/mol
InChI Key: YTXCSGUFKCUCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chlorofuran-2-YL)-2,3-dihydro-1H-perimidine is a heterocyclic compound that contains both furan and perimidine moieties. The presence of a chlorine atom on the furan ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorofuran-2-YL)-2,3-dihydro-1H-perimidine typically involves the reaction of 5-chlorofuran-2-carbaldehyde with 1,2-diaminobenzene under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the perimidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorofuran-2-YL)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

2-(5-Chlorofuran-2-YL)-2,3-dihydro-1H-perimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Chlorofuran-2-YL)-2,3-dihydro-1H-perimidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and perimidine moieties. The chlorine atom may also play a role in enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chlorofuran-2-YL)-1H-benzimidazole
  • 2-(5-Chlorofuran-2-YL)-1H-imidazole
  • 2-(5-Chlorofuran-2-YL)-1H-pyrimidine

Uniqueness

2-(5-Chlorofuran-2-YL)-2,3-dihydro-1H-perimidine is unique due to the presence of both furan and perimidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

43213-65-6

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

2-(5-chlorofuran-2-yl)-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C15H11ClN2O/c16-13-8-7-12(19-13)15-17-10-5-1-3-9-4-2-6-11(18-15)14(9)10/h1-8,15,17-18H

InChI Key

YTXCSGUFKCUCGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(O4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.